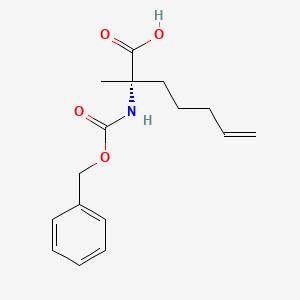
2-((2,4-Difluorophenyl)(methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorophenyl)(methyl)amino)acetic acid is an organic compound with the molecular formula C9H9F2NO2 This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid typically involves the reaction of 2,4-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Difluorophenyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenylacetic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-((2,4-Difluorophenyl)(methyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methylamino group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can facilitate its solubility and transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)acetic acid
- 2,4-Difluorophenylacetic acid
- 2,4-Difluoroaniline
Uniqueness
2-((2,4-Difluorophenyl)(methyl)amino)acetic acid is unique due to the presence of both a difluorophenyl group and a methylamino group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications .
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
2-(2,4-difluoro-N-methylanilino)acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
MNOOJJQNVJHULJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
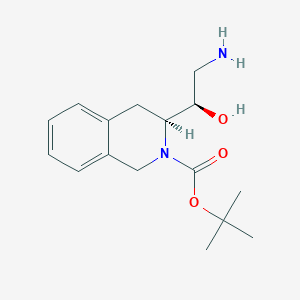

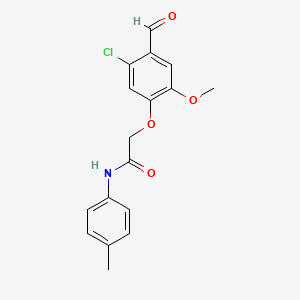
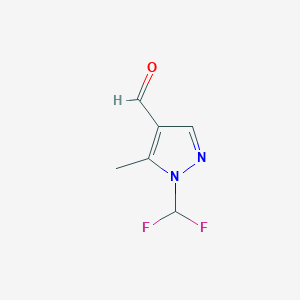
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)
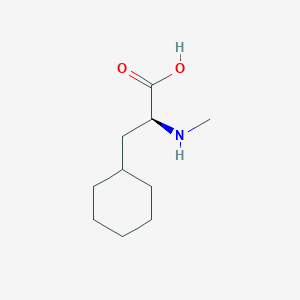
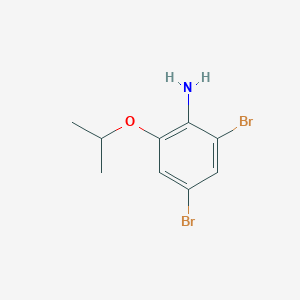
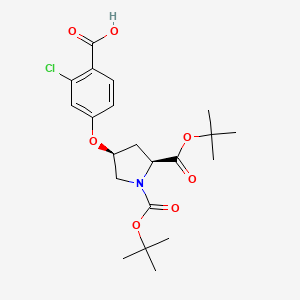
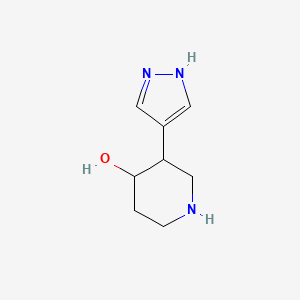

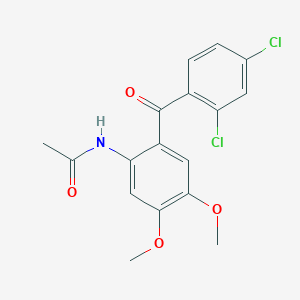
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
